1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester is a chemical compound with the molecular formula C15H14N2O3 It is known for its unique structure, which includes a pyrazole ring substituted with a furanyl group and a phenyl group, along with an ethyl ester functional group
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetylfuran, diethyl oxalate, hydrazine hydrate, and sodium methoxide.
Reaction Conditions: The reaction conditions often involve heating the starting materials under reflux in a suitable solvent, such as methanol, to facilitate the formation of the desired product.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-(2-furanyl)-1-phenyl-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid: This compound lacks the furanyl and phenyl substituents and has different chemical properties and applications.
1-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of the furanyl and phenyl groups, leading to variations in its reactivity and uses.
5-(2-Furyl)-1H-pyrazole-3-carboxylic acid:
Properties
IUPAC Name |
ethyl 5-(furan-2-yl)-1-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-20-16(19)13-11-14(15-9-6-10-21-15)18(17-13)12-7-4-3-5-8-12/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDNFSJNQCWNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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